4-Chloro-1H-indazole: A Technical Guide for Researchers
4-Chloro-1H-indazole: A Technical Guide for Researchers
CAS Number: 13096-96-3
This technical guide provides an in-depth overview of 4-Chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Physicochemical and Spectroscopic Properties
4-Chloro-1H-indazole is an aromatic heterocyclic compound with a molecular formula of C₇H₅ClN₂.[1][2] It presents as an orange solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 13096-96-3 | [1][4] |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Appearance | Orange solid | [3] |
| Melting Point | 155-160 °C | [1][4] |
| Boiling Point | 309.5 ± 15.0 °C (Predicted) | [1][4] |
| Density | 1.425 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 12.82 ± 0.40 (Predicted) | [1][4] |
Spectroscopic Data
The structural identity of 4-Chloro-1H-indazole can be confirmed by various spectroscopic techniques. The following table summarizes its characteristic nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
| Spectrum Type | Parameters | Data | Reference |
| ¹H NMR | 400 MHz, CDCl₃ | δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz, 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz, 1H) | [3] |
| LCMS | ESI positive mode | m/e 153 (M+1) | [3] |
Synthesis of 4-Chloro-1H-indazole
An efficient and high-yield synthesis of 4-Chloro-1H-indazole has been reported starting from 2-methyl-3-chloroaniline.[3] The overall workflow involves acetylation, diazotization/cyclization, and subsequent hydrolysis.
Experimental Protocol
The following protocol is adapted from the literature and details a laboratory-scale synthesis of 4-Chloro-1H-indazole.[3]
Materials:
-
2-methyl-3-chloroaniline (9.95 g, 70.6 mmol)
-
Potassium acetate (8.3 g, 84.7 mmol)
-
Chloroform (120 mL)
-
Acetic anhydride (20.0 mL, 212 mmol)
-
Isopentyl nitrite (18.9 mL, 141 mmol)
-
Lithium hydroxide (LiOH) (20.7 g, 494 mmol)
-
Tetrahydrofuran (THF) (150 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline, potassium acetate, and chloroform.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled mixture over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction system to 60 °C and add isopentyl nitrite.
-
Stir the reaction mixture at 60 °C overnight.
-
After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide and continue stirring at 0 °C for 3 hours.
-
Add water (200 mL) and perform an extraction with ethyl acetate (1 x 300 mL, followed by 1 x 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid (100% yield reported).[3]
Reactivity and Applications in Drug Development
4-Chloro-1H-indazole is a versatile intermediate in organic synthesis. The indazole ring system is considered a "privileged scaffold" due to its prevalence in biologically active compounds.[5] The chlorine substituent at the 4-position, along with the reactive protons and carbons of the heterocyclic ring, allows for diverse functionalization.
The C3 position of the indazole ring is a common site for modification through reactions such as halogenation, acylation, and metal-catalyzed cross-coupling, enabling the synthesis of diverse compound libraries.[6] Furthermore, the N1 position can be readily functionalized, for instance, through acylation.[7]
The indazole core is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[8]
Role as a Precursor to a BRD4 Inhibitor
A significant application of the chloro-indazole scaffold is in the synthesis of inhibitors for bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc, which is implicated in a variety of cancers.[9] A derivative of 4-Chloro-1H-indazole, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione , has been identified as a highly potent BRD4 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM.[9] This compound was shown to significantly reduce tumor size in an in vivo xenograft model.[9]
Safety and Handling
4-Chloro-1H-indazole is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | GHS Classification | Precautionary Statement | Reference |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] |
For comprehensive safety information, refer to the full Safety Data Sheet (SDS) provided by the supplier. General handling procedures for related indazole compounds recommend avoiding contact with skin and eyes, preventing dust formation, and storing in a dry, cool, and well-ventilated place away from oxidizing agents.
Conclusion
4-Chloro-1H-indazole is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its straightforward, high-yield synthesis and the reactivity of the indazole core make it an attractive starting material for creating libraries of novel compounds. Its demonstrated utility in the development of potent enzyme inhibitors, such as for BRD4, highlights its significance for researchers and scientists in medicinal chemistry and oncology. Proper safety precautions are essential when handling this compound due to its acute toxicity.
References
- 1. 4-CHLORO (1H)INDAZOLE price,buy 4-CHLORO (1H)INDAZOLE - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-CHLORO (1H)INDAZOLE | 13096-96-3 [chemicalbook.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
